molecular formula C15H12ClNO4S B2967314 2-chloro-5-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid CAS No. 1259236-43-5

2-chloro-5-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid

Cat. No.: B2967314
CAS No.: 1259236-43-5
M. Wt: 337.77
InChI Key: YIEZSKVRYWJBEM-UHFFFAOYSA-N
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Description

2-Chloro-5-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid is a sulfonamide-substituted benzoic acid derivative characterized by a chloro group at position 2 and a sulfonylamino group at position 5 of the benzoic acid ring. The sulfonylamino moiety is further substituted with an (E)-configured styryl (phenylethenyl) group, imparting distinct electronic and steric properties. This compound shares structural similarities with diuretics and other sulfonamide-based bioactive molecules, though its specific biological activity remains underexplored in the provided evidence. Its molecular formula is estimated as C₁₅H₁₂ClNO₄S, with a molecular weight of approximately 337.8 g/mol (calculated based on structural analysis).

Properties

IUPAC Name

2-chloro-5-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4S/c16-14-7-6-12(10-13(14)15(18)19)17-22(20,21)9-8-11-4-2-1-3-5-11/h1-10,17H,(H,18,19)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIEZSKVRYWJBEM-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

It is known that bay-8002 is soluble in dmso and ethanol, which suggests that it may have good bioavailability

Biological Activity

2-Chloro-5-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula: C15H14ClN1O4S
  • Molecular Weight: 341.79 g/mol
  • IUPAC Name: this compound

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities primarily through the modulation of plant growth and development. The compound acts as a plant growth regulator, influencing processes such as seed germination, lateral branching, and overall plant architecture.

Key Mechanisms:

  • Inhibition of Seed Germination:
    • The compound can inhibit seed germination in various species, notably at low concentrations. For example, studies have shown effective inhibition in tomato seeds at concentrations as low as 0.5 μM.
  • Regulation of Plant Hormones:
    • It affects the accumulation of gibberellins (GAs) and reactive oxygen species (ROS), which are crucial for seed germination and growth regulation.
  • Modulation of Gene Expression:
    • The compound influences genes involved in secondary metabolism and transport mechanisms, particularly those encoding ATP-binding cassette (ABC) transporters.

Efficacy in Applications

The efficacy of this compound has been tested across various agricultural scenarios:

ApplicationConcentrationEffect
Tomato Seed Germination0.5 μMSignificant inhibition
Lateral Bud Growth10-100 μMSuppression of lateral branching
Foliar Application on Tomato25 μMAltered plant architecture without affecting yield
Pre-harvest Sprouting in Cereals500-750 μMProfound inhibition

Case Studies

Several studies have documented the effects of this compound on different plant species:

  • Tomato Plants:
    • A study demonstrated that foliar spraying with the compound significantly repressed the emergence and elongation of lateral buds without negatively impacting overall growth or fruit yield.
  • Cereal Crops:
    • In wheat and rice, applications at higher concentrations effectively reduced pre-harvest sprouting, showcasing its potential utility in crop management.
  • Toxicity Analysis:
    • Acute toxicity assessments indicated that the compound poses a low risk to beneficial organisms such as silkworms and Trichogramma chilonis, suggesting its safety for use in agricultural practices.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, functional, and physicochemical differences between 2-chloro-5-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid and analogous compounds:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Structural Features Evidence Source
This compound (Target Compound) - 2-Cl; 5-sulfonylamino group with (E)-styryl substituent; benzoic acid core C₁₅H₁₂ClNO₄S (estimated) ~337.8 Styryl group introduces π-π interactions; sulfonamide enhances polarity -
Azosemide - 2-Cl; 5-sulfanilamide with tetrazole and thenyl groups C₁₂H₁₁ClN₆O₂S₂ 370.8 Tetrazole ring enhances metabolic stability; thenyl group modifies lipophilicity
Bumetanide - 3-sulfamoyl; 4-phenoxy; 5-butylamino substituents; benzoic acid core C₁₇H₂₀N₂O₅S 364.4 Phenoxy and butylamino groups confer diuretic activity via Na⁺/K⁺/Cl⁻ cotransport inhibition
2-Chloro-5-(trifluoromethyl)benzoic Acid - 2-Cl; 5-CF₃; benzoic acid core C₈H₄ClF₃O₂ 224.5 Trifluoromethyl group increases electronegativity and acidity
G5O Ligand (2-[[2-Chloro-5-(phenylsulfonyl)phenyl]carbonylamino]benzoic acid) - 2-Cl; 5-phenylsulfonyl; carbonylamino linkage C₂₀H₁₄ClNO₅S 415.8 Phenylsulfonyl and carbonylamino groups enable hydrogen bonding and rigidity
748776-52-5 (2-Chloro-5-[(2-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid) - 2-Cl; 5-sulfamoyl with 2-methoxyphenyl and propenyl substituents C₁₈H₁₇ClN₂O₅S 408.9 Methoxyphenyl enhances solubility; propenyl group reduces steric bulk

Key Observations:

Substituent Diversity: The target compound’s (E)-styryl group distinguishes it from analogs like Azosemide (tetrazole) and Bumetanide (phenoxy-butylamino), which prioritize ion transport modulation .

Functional Group Impact: The sulfonamide group in the target and G5O ligand both enhance polarity, but G5O’s carbonylamino linkage may favor stronger hydrogen bonding in protein-ligand interactions . 748776-52-5’s methoxyphenyl substituent improves aqueous solubility relative to the target’s hydrophobic styryl group .

Bumetanide (364.4 g/mol) and Azosemide (370.8 g/mol) are optimized for renal targeting, whereas the target’s pharmacological profile remains uncharacterized .

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